(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine
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Overview
Description
(1,3,3-Trimethylbicyclo[221]heptan-2-yl)methanamine is a bicyclic amine compound with the molecular formula C10H19N It is a derivative of norbornane, featuring a bicyclo[221]heptane structure with three methyl groups attached at the 1, 3, and 3 positions, and an amine group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one.
Reduction: The ketone group in 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine through a substitution reaction using reagents like ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated amine derivatives.
Scientific Research Applications
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity and steric effects that can modulate the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol: An alcohol derivative with similar structural features but different functional groups.
1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl acetate: An ester derivative with distinct chemical properties.
1,7,7-Trimethylbicyclo[2.2.1]heptane: A related compound with variations in the position and number of methyl groups.
Uniqueness
(1,3,3-Trimethylbicyclo[22
Properties
Molecular Formula |
C11H21N |
---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)methanamine |
InChI |
InChI=1S/C11H21N/c1-10(2)8-4-5-11(3,6-8)9(10)7-12/h8-9H,4-7,12H2,1-3H3 |
InChI Key |
DKNHBSNMMBOLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1CN)C)C |
Origin of Product |
United States |
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